REACTION_SMILES
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[Cl:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([OH:17])[cH:12][cH:13][n:14][c:15]2[cH:16]1.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:11]1[c:10]2[cH:9][cH:8][c:7]([Cl:6])[cH:16][c:15]2[n:14][cH:13][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccnc2cc(Cl)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Clc1ccc2c(Cl)ccnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |